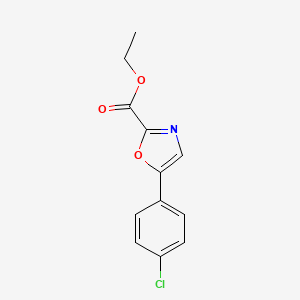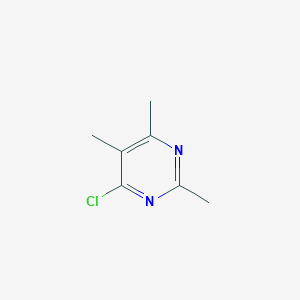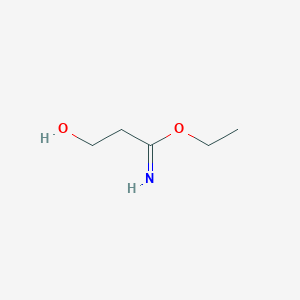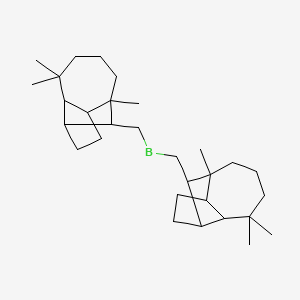
Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 . It is used as a pharmaceutical and organic intermediate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 .Physical and Chemical Properties Analysis
The compound has a density of 1.276 and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Hypolipidemic Agents
Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate has been explored for its potential as a hypolipidemic agent. A study by Moriya et al. (1988) synthesized a series of derivatives and evaluated their hypolipidemic activities, identifying a compound that significantly reduced serum cholesterol and triglyceride levels in rats, showing promise for development as a hypolipidemic agent (Moriya et al., 1988).
Metabolic Pathways
Research by Kobayashi et al. (1987) focused on the metabolism of a related hypolipidemic agent in rats, rabbits, and dogs, revealing hydrolysis of the ester linkage followed by glucuronidation and furan ring cleavage, indicating species-specific metabolic pathways (Kobayashi et al., 1987).
Transthyretin Amyloid Fibril Inhibitors
A study conducted by Razavi et al. (2005) synthesized oxazoles bearing a C(4) carboxyl group as transthyretin (TTR) amyloid fibril inhibitors. Their research found that substituting aryls at the C(2) position of the oxazole ring with a 3,5-dichlorophenyl substituent significantly reduced amyloidogenesis, offering a potential therapeutic approach for amyloid diseases (Razavi et al., 2005).
Anticancer Evaluation
Kattimani et al. (2013) synthesized and evaluated novel triazolin-3-one derivatives for in vitro anticancer activity against various human tumor cell lines. Among these, one compound exhibited significant activity, highlighting the potential of this compound derivatives in cancer treatment (Kattimani et al., 2013).
Antimicrobial Agents
Research by El-kerdawy et al. (1990) into certain mercapto-and aminopyrimidine derivatives, synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, showed potential as antimicrobial agents against pathogenic micro-organisms, indicating a broad spectrum of bioactivity for such compounds (El-kerdawy et al., 1990).
Corrosion Inhibitors
Studies have also explored the use of this compound derivatives as corrosion inhibitors for metals in acidic media. Lagrenée et al. (2002) and Raviprabha & Bhat (2021) both found significant inhibition efficiencies, suggesting applications in protecting metal surfaces from corrosion (Lagrenée et al., 2002); (Raviprabha & Bhat, 2021).
Synthesis of Substituted Oxazoles
This compound serves as a versatile intermediate in the synthesis of various substituted oxazoles, as demonstrated by Hodgetts & Kershaw (2002), and Verrier et al. (2008). These studies highlight the compound's utility in organic synthesis, leading to a range of oxazole derivatives with potential pharmaceutical and material applications (Hodgetts & Kershaw, 2002); (Verrier et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPPYJJAHLWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)






![10-Methyl-6-aza-spiro[4.5]decan-9-one](/img/structure/B1641175.png)
